2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione
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Overview
Description
2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione is an organic compound with a complex structure that includes both anthracene and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione typically involves the reaction of 9,10-dihydroanthracene-9,10-dione with dimethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the anthracene moiety can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(dimethylamino)ethenyl]-anthracene-9,10-dione
- 2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroxyanthracene
Uniqueness
2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione is unique due to its combination of the dimethylamino group and the anthracene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with biological or chemical systems.
Properties
CAS No. |
153813-68-4 |
---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C18H15NO2/c1-19(2)10-9-12-7-8-15-16(11-12)18(21)14-6-4-3-5-13(14)17(15)20/h3-11H,1-2H3 |
InChI Key |
BRXNFBXZMAJSSI-UHFFFAOYSA-N |
SMILES |
CN(C)C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CN(C)C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
solubility |
not available |
Origin of Product |
United States |
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